An In-Depth Technical Guide to S-(2-cyanoethyl) methanesulfonothioate (CAS: 7651-64-1): A Versatile Reagent for Thiol Modification and Bioconjugation
An In-Depth Technical Guide to S-(2-cyanoethyl) methanesulfonothioate (CAS: 7651-64-1): A Versatile Reagent for Thiol Modification and Bioconjugation
This guide provides a comprehensive technical overview of S-(2-cyanoethyl) methanesulfonothioate, a valuable reagent for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a focus on the mechanistic rationale behind its use in modifying cysteine residues in proteins and its broader implications in the field of bioconjugation and drug discovery.
Introduction: The Strategic Advantage of S-(2-cyanoethyl) methanesulfonothioate in Thiol Chemistry
S-(2-cyanoethyl) methanesulfonothioate, belonging to the class of methanethiosulfonate (MTS) reagents, is a highly reactive and specific compound for the modification of sulfhydryl groups.[1] Its primary utility lies in its ability to introduce a cyanoethyl group onto cysteine residues in proteins and other thiol-containing molecules. This modification, known as S-cyanoethylation, offers a unique set of advantages for researchers. The cyanoethyl group can serve as a stable and irreversible block for thiols, preventing disulfide bond formation and unwanted side reactions.[2] Furthermore, the nitrile functionality provides a versatile chemical handle for subsequent downstream applications, including bioconjugation and the attachment of reporter molecules.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of S-(2-cyanoethyl) methanesulfonothioate is crucial for its effective use and storage.
| Property | Value | Reference |
| CAS Number | 7651-64-1 | [3] |
| Molecular Formula | C₄H₇NO₂S₂ | [3] |
| Molecular Weight | 165.23 g/mol | [3] |
| Appearance | Typically a solid | |
| Storage | Store at 4°C | [3] |
Handling and Storage Considerations:
Like other methanethiosulfonate reagents, S-(2-cyanoethyl) methanesulfonothioate is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. For optimal stability, it should be stored in a cool, dry place. When preparing solutions for protein modification, it is advisable to make them fresh to minimize degradation.
Synthesis of S-(2-cyanoethyl) methanesulfonothioate
While commercially available, understanding the synthesis of S-(2-cyanoethyl) methanesulfonothioate provides valuable insight into its chemistry and potential impurities. A common synthetic route involves the reaction of methanesulfonyl chloride with 3-mercaptopropionitrile.
Hypothetical Synthesis Workflow:
Caption: General synthesis scheme for S-(2-cyanoethyl) methanesulfonothioate.
Detailed Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-mercaptopropionitrile and a suitable base, such as triethylamine, in an anhydrous solvent like dichloromethane.
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add a solution of methanesulfonyl chloride in the same solvent to the reaction mixture with stirring. The methanesulfonyl chloride is the electrophile, and the thiolate anion of 3-mercaptopropionitrile, formed in the presence of the base, acts as the nucleophile.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, quench it with water or a mild acid. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure S-(2-cyanoethyl) methanesulfonothioate.
Mechanism of Thiol Modification: S-Cyanoethylation
The primary application of S-(2-cyanoethyl) methanesulfonothioate is the specific and efficient modification of cysteine residues. The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on the electrophilic sulfur atom of the methanesulfonothioate group.
Caption: Mechanism of cysteine modification by S-(2-cyanoethyl) methanesulfonothioate.
This reaction is highly specific for thiols at physiological pH, as the pKa of the cysteine sulfhydryl group is typically around 8.3, allowing for a significant population of the reactive thiolate anion at or above this pH. The resulting disulfide bond is stable under most physiological conditions.
Applications in Research and Drug Development
The ability to selectively modify cysteine residues with a cyanoethyl group opens up a range of applications in protein chemistry, proteomics, and drug development.
Irreversible Blocking of Cysteine Residues
In many biochemical and proteomic studies, it is necessary to block free cysteine residues to prevent the formation of unwanted disulfide bonds, which can lead to protein aggregation or interfere with subsequent analytical steps like mass spectrometry.[2] S-(2-cyanoethyl) methanesulfonothioate provides an efficient and irreversible means to cap these reactive thiols.
Probing Protein Structure and Function
By modifying specific cysteine residues, researchers can investigate their role in protein structure, function, and enzymatic activity. The introduction of the relatively small cyanoethyl group is often less perturbing than larger labels, allowing for a more subtle interrogation of the local environment of the cysteine residue.
Bioconjugation and Drug Delivery
The nitrile group of the cyanoethyl moiety is a versatile chemical handle that can be further modified. For example, it can be reduced to a primary amine, which can then be used for conjugation to other molecules such as fluorescent dyes, affinity tags, or drug molecules.[4][5] This two-step strategy allows for site-specific labeling of proteins. The cyanoethyl group itself can also be a key component in the synthesis of linkers for bioconjugates.[6]
Workflow for Protein Modification and Analysis:
Caption: A general workflow for the modification and analysis of a protein with S-(2-cyanoethyl) methanesulfonothioate.
Experimental Protocol: Modification of Bovine Serum Albumin (BSA)
This protocol provides a general guideline for the cyanoethylation of a model protein, Bovine Serum Albumin (BSA).[7][8][9][10][11]
-
Protein Preparation: Prepare a solution of BSA (e.g., 1-5 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0.
-
Reagent Preparation: Prepare a fresh stock solution of S-(2-cyanoethyl) methanesulfonothioate in an organic solvent like DMSO or DMF.
-
Reaction: Add a molar excess of the S-(2-cyanoethyl) methanesulfonothioate solution to the protein solution with gentle mixing. The optimal molar excess and reaction time will need to be determined empirically but a 10- to 50-fold molar excess for 1-2 hours at room temperature is a good starting point.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like dithiothreitol (DTT) or β-mercaptoethanol to consume any unreacted reagent.
-
Purification: Remove the excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column (size-exclusion chromatography).
-
Analysis: Confirm the modification by mass spectrometry.[2][12][13][14] The addition of a cyanoethyl group will result in a mass increase of 53.03 Da for each modified cysteine residue.
Analytical Characterization
The purity and identity of S-(2-cyanoethyl) methanesulfonothioate and its protein conjugates can be confirmed by various analytical techniques.
Expected Analytical Data for S-(2-cyanoethyl) methanesulfonothioate:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl group (CH₃), and the two methylene groups (CH₂) of the cyanoethyl moiety.[15][16][17][18]
-
¹³C NMR: The carbon NMR spectrum would provide signals for the four unique carbon atoms in the molecule.[15][16][17][18][19][20]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.[19][21][22] Fragmentation patterns could also be analyzed to confirm the structure.
Conclusion and Future Perspectives
S-(2-cyanoethyl) methanesulfonothioate is a powerful and versatile tool for the selective modification of cysteine residues. Its ability to introduce a stable cyanoethyl group provides a robust method for blocking thiols and a valuable platform for further bioconjugation. As the fields of proteomics, chemical biology, and drug delivery continue to advance, reagents like S-(2-cyanoethyl) methanesulfonothioate will undoubtedly play a crucial role in the development of novel protein-based therapeutics and diagnostic agents. The strategic introduction of the cyanoethyl moiety allows for the precise engineering of biomolecules with enhanced properties and functionalities.
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